molecular formula C24H18FN3O3S B14112110 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14112110
M. Wt: 447.5 g/mol
InChI Key: RKNLRPYWWZXPMT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and is further modified with fluorobenzyl and oxazolyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the fluorobenzyl and oxazolyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling processes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorobenzyl and oxazolyl groups can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and oxazolyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C24H18FN3O3S

Molecular Weight

447.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3

InChI Key

RKNLRPYWWZXPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

Origin of Product

United States

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